

# The Dawn of auranofin: A Technical Chronicle of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Auranofin, a gold(I) complex, marked a significant advancement in the treatment of rheumatoid arthritis upon its approval. Unlike its predecessors, the parenterally administered gold salts, auranofin offered the convenience of oral administration and a distinct pharmacological profile. This technical guide delves into the early discovery and the evolution of the chemical synthesis of auranofin, providing a comprehensive resource for researchers in medicinal chemistry and drug development. The narrative of auranofin's inception is a compelling case study in targeted drug design, building upon the historical understanding of gold's therapeutic properties while engineering a molecule with improved pharmacokinetic and pharmacodynamic characteristics.

# The Genesis of Oral Gold Therapy: Early Discovery

The therapeutic use of gold compounds for inflammatory conditions dates back to the early 20th century. However, the early gold therapies, such as gold sodium thiomalate, were administered via injection and associated with a range of toxic side effects. The quest for a safer, orally bioavailable gold-based therapeutic led researchers at Smith Kline & French Laboratories to explore novel gold complexes. The central hypothesis was that a lipophilic, monomeric gold(I) compound would be more readily absorbed from the gastrointestinal tract and exhibit a different distribution and toxicity profile compared to the polymeric, hydrophilic parenteral gold salts. This line of inquiry culminated in the development of auranofin, (2,3,4,6-



tetra-O-acetyl-1-thio-β-D-glucopyranosato-S-)(triethylphosphine)gold(I), which received FDA approval in 1985.[1][2]

# The Chemical Blueprint: Synthesis of Auranofin

The synthesis of auranofin involves the coupling of two key moieties: a gold(I) phosphine complex and a protected thiosugar. The development of auranofin saw the evolution of its synthetic route, with several methods patented by Smith Kline & French. Below are the detailed experimental protocols for the preparation of the key intermediates and the final auranofin molecule.

### **Synthesis of Key Intermediates**

1. (Triethylphosphine)gold(I) Chloride ((C2H5)3PAuCl)

This gold(I) complex is a crucial precursor for auranofin. It is typically prepared by the reduction of a gold(III) salt in the presence of triethylphosphine.

- Experimental Protocol: A common academic preparation involves dissolving tetrachloroauric acid trihydrate in ethanol, followed by the dropwise addition of triethylphosphine with constant stirring.[3] This reaction leads to the immediate formation of chloro(triethylphosphine)gold(I) as a white to pale yellow precipitate.[3] The reaction proceeds through a two-electron reduction of gold(III) to gold(I).[3] An alternative method involves the reaction of gold(I) chloride (AuCl) with triethylphosphine in an organic solvent like dichloromethane.[3]
- 2. 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose

This protected thiosugar provides the carbohydrate ligand of auranofin.

• Experimental Protocol: A detailed method for the synthesis of a related S-trityl protected thiosugar is described, which can be a precursor. In a pyridine solution (100 ml), 35 g (0.096 mole) of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is reacted with 28 g (0.10 mole) of triphenylmethyl chloride at room temperature for 12 hours.[4] The solution is filtered, and the pyridine is removed under reduced pressure.[4] The residue is then dissolved in chloroform (350 ml), washed with water (5 x 100 ml), and the chloroform solution is dried over magnesium sulfate.[4] After solvent removal, the product is crystallized from methanol to



yield 17 g (29%) of 2,3,4,6-tetra-O-acetyl-1-S-trityl-1-thio- $\beta$ -D-glucopyranose.[4] The trityl group can then be cleaved to yield the desired thiol.

## **Final Synthesis of Auranofin**

Several patented methods outline the final coupling step. The core principle involves the reaction of the gold phosphine complex with the thiosugar.

- Method 1: From an Alkali Metal Salt of the Thiosugar This early method involves reacting an alkali metal salt of 1-thio-β-D-glucopyranose with a trialkylphosphine gold halide.[5] The alkali metal salt is generated in situ from a 1-thiopseudourea derivative using sodium or potassium carbonate in water at low temperatures.[6]
- Method 2: From a Thioether or Thioester This patented process utilizes a 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester with a good leaving group (R). This starting material is then reacted with a reactive tertiary phosphine gold ester or sulfide.[7]
  - Reaction Scheme:

where Ac is acetyl, R is a displaceable group, and X is a reactive halo or other leaving group.[7]

- Method 3: From the Silver Salt of the Thiosugar A methanol solution (35 ml) of 1.94 g (4.1 mmol) of 2,3,4,6-tetra-O-acetyl-1-S-silver-1-thio-β-D-glucopyranose and 1.44 g (4.1 mmol) of chloro(triethylphosphine)gold(I) is stirred at room temperature for 1 hour.[5] The solution is filtered, and the solvent is removed under reduced pressure.[5] The residue is then purified by chromatography on silica gel with chloroform as the eluent, followed by crystallization from methanol-water to yield auranofin.[5]
- Method 4: From S-gold-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose This method involves a novel intermediate, S-gold-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, which is reacted with a stoichiometric quantity of triethylphosphine in an inert aprotic solvent like methylene chloride at room temperature.[6]

The following diagram illustrates a generalized synthetic workflow for auranofin:





Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of auranofin.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from the early development and characterization of auranofin and its precursors.

Table 1: Physicochemical Properties

| Compound                                                       | Melting Point (°C)                                | Specific Rotation [α]D <sup>25</sup> (1% Methanol) |
|----------------------------------------------------------------|---------------------------------------------------|----------------------------------------------------|
| Auranofin                                                      | 98-101[5], 108-110[5], 110-<br>111[7], 112-116[8] | -55.8°[5], -56.3°[8]                               |
| 2,3,4,6-tetra-O-acetyl-1-S-trityl-<br>1-thio-β-D-glucopyranose | 177-179[4]                                        | -37.8°[4]                                          |

Table 2: Biological Activity



| Target/Cell Line                            | IC₅₀ Value (Auranofin) | Reference |
|---------------------------------------------|------------------------|-----------|
| Thioredoxin Reductase (TrxR)                | ~88 nM                 | [9]       |
| Helicobacter pylori                         | ~1.2 μM                | [9]       |
| Human Prostate Cancer Cells                 | 2.5 μM (24h)           | [9]       |
| Normal Human Lung<br>Fibroblast (HPF) Cells | ~3 μM (24h)            | [10]      |
| Calu-6 Lung Cancer Cells                    | ~3 μM (24h)            | [10]      |
| A549 Lung Cancer Cells                      | 3-4 μM (24h)           | [10]      |
| SK-LU-1 Lung Cancer Cells                   | 3-4 μM (24h)           | [10]      |
| NCI-H1299 Lung Cancer Cells                 | 1-2 μΜ                 | [11]      |
| Entamoeba histolytica                       | 0.5 μΜ                 | [12]      |

Table 3: Early Clinical Pharmacokinetic Data

| Parameter                                                  | Value                                                             | Reference |
|------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Oral Bioavailability                                       | 20-25%                                                            | [13]      |
| Plasma Protein Binding                                     | 60%                                                               | [12]      |
| Excretion                                                  | 85% in feces                                                      | [12]      |
| Elimination Half-life (t1/2)                               | 26 days (range 21-31 days) in RA patients                         | [12]      |
| 35 days in healthy volunteers                              | [12]                                                              |           |
| Mean Peak Plasma Gold<br>Concentration (C <sub>max</sub> ) | 0.312 μg/ml (at day 7, 6<br>mg/day dose) in healthy<br>volunteers | [12]      |

# Mechanism of Action: A Signaling Pathway Perspective



Auranofin's therapeutic effects are primarily attributed to its ability to inhibit various enzymes, most notably thioredoxin reductase (TrxR).[9] This inhibition disrupts the cellular redox balance, leading to increased oxidative stress and subsequent downstream effects on inflammatory and apoptotic pathways.



Click to download full resolution via product page

Caption: Simplified signaling pathway of auranofin's mechanism of action.

### Conclusion



The development of auranofin represents a pivotal moment in the history of chrysotherapy, demonstrating the successful application of medicinal chemistry principles to improve the therapeutic index of a known class of drugs. The synthetic routes developed by Smith Kline & French provided a scalable and efficient means of producing this novel oral gold agent. The early biological data clearly indicated its potent inhibitory effects on key cellular pathways involved in inflammation. This in-depth guide provides a foundational resource for scientists and researchers, offering detailed insights into the chemical synthesis and early biological characterization of auranofin, a molecule that continues to be a subject of research for new therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure—Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. DK150520B PROCEDURE FOR THE PREPARATION OF AURANOFINE Google Patents [patents.google.com]
- 6. US4133952A Process and intermediate for preparing auranofin Google Patents [patents.google.com]
- 7. US4122254A Process for preparing auranofin Google Patents [patents.google.com]
- 8. US4125711A Process for preparing auranofin Google Patents [patents.google.com]
- 9. apexbt.com [apexbt.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels PMC [pmc.ncbi.nlm.nih.gov]



- 12. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dawn of auranofin: A Technical Chronicle of its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144032#early-discovery-and-synthesis-of-auranofin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com